Melting Point vs. Alcohol Analog
(4-Chlorophenyl)(pyrimidin-5-yl)methanone exhibits a melting point of 110–112°C [1], a physical characteristic that is significantly lower than that of its structurally related alcohol analog, Fenarimol ((2-chlorophenyl)(4-chlorophenyl)(pyrimidin-5-yl)methanol), which has a reported melting point range of 117–119°C [2]. This difference, despite the higher molecular weight and additional phenyl ring of Fenarimol, is attributable to the distinct intermolecular forces and crystal packing resulting from the presence of a hydroxyl group in Fenarimol versus the carbonyl group in the target compound.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 110–112°C |
| Comparator Or Baseline | Fenarimol ((2-chlorophenyl)(4-chlorophenyl)(pyrimidin-5-yl)methanol): 117–119°C |
| Quantified Difference | 7°C lower melting point |
| Conditions | Reported values from synthesis protocols and analytical datasheets [1][2]. |
Why This Matters
This distinct melting point serves as a critical and verifiable quality control (QC) marker for compound identity and purity assessment, enabling procurement teams and analytical chemists to differentiate it from a common and closely related analog.
- [1] yybyy.com. (n.d.). (4-chlorophenyl)-pyrimidin-5-ylmethanone (CAS 103686-55-1) Properties. Chemical Properties Database. View Source
- [2] Molbase. (n.d.). Fenarimol (CAS 60168-88-9) Properties. Chemical Database. View Source
